molecular formula C30H29N3O4 B4230139 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4230139
M. Wt: 495.6 g/mol
InChI Key: VINMXYYPNAXLHL-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound characterized by its unique benzene-fused quinazolinone structure. This compound is of significant interest due to its potential biological activities and the presence of various functional groups that offer diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves a multi-step reaction process:

  • Formation of the Intermediate: The reaction begins with the preparation of benzimidazole derivatives, which can be synthesized from the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Aryl Substitution: The intermediate undergoes Friedel-Crafts acylation using 4-methylbenzoyl chloride and trimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Cyclization: The final step involves cyclization of the intermediate to form the fused quinazolinone ring structure under acidic or basic conditions, typically using sulfuric acid or potassium hydroxide (KOH) as catalysts.

Industrial Production Methods: In industrial settings, the production process is scaled up by optimizing reaction conditions:

  • Temperature Control: Reactions are conducted at controlled temperatures to ensure maximum yield and purity.

  • Solvent Selection: Industrial solvents such as dichloromethane (DCM) or toluene are used to facilitate the reactions.

  • Catalyst Recycling: Catalysts are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically at the benzylic positions of the trimethoxyphenyl group.

  • Reduction: Reduction reactions may occur at the carbonyl groups present in the quinazolinone ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₂, OH) in solvents like acetonitrile (CH₃CN) or ethanol (EtOH) are employed.

Major Products

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is utilized as a precursor in organic synthesis, aiding in the development of new heterocyclic compounds.

Biology: It serves as a molecular probe in biochemical assays to study enzyme interactions and protein binding.

Medicine: Research has shown potential for this compound in developing pharmaceutical agents, particularly as anti-inflammatory and anticancer drugs.

Industry: The compound finds applications in material science for the synthesis of novel polymers and dyes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves binding to specific proteins or enzymes, altering their function. The trimethoxyphenyl group may interact with active sites of target enzymes, inhibiting their activity or triggering conformational changes.

Pathways Involved

  • Signal Transduction: The compound can modulate signaling pathways by acting on kinases or phosphatases.

  • Gene Expression: It may influence gene expression by interacting with transcription factors or DNA-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(3H)-one

  • 3-(4-methoxyphenyl)-2-quinazolinone

  • 12-arylbenzo[f]quinazolin-1(2H)-one

Uniqueness: Compared to similar compounds, 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibits unique structural features:

  • Increased Steric Hindrance: Due to the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups, affecting its reactivity and binding affinity.

  • Enhanced Biological Activity: The specific substituents may offer enhanced interactions with biological targets, leading to improved efficacy in medical applications.

This compound’s distinct properties and diverse applications make it an intriguing subject for continued scientific investigation.

Properties

IUPAC Name

3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-17-9-11-18(12-10-17)19-13-22-27(24(34)14-19)28(20-15-25(35-2)29(37-4)26(16-20)36-3)33-23-8-6-5-7-21(23)31-30(33)32-22/h5-12,15-16,19,28H,13-14H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINMXYYPNAXLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
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3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 4
3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 5
3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 6
3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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